Keto-Deoxy-Nonulonic acid

Vue d'ensemble

Description

L’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique est un acide sialique désaminé, un type d’acide sucré qui joue un rôle crucial dans divers processus biologiques. Il a été identifié pour la première fois dans les glycoprotéines des œufs de truite arc-en-ciel et est connu pour sa présence aux extrémités non réductrices des chaînes oligosialylées . Ce composé est important dans les fonctions cellulaires telles que l’adhésion cellulaire, la reconnaissance des signaux et la progression tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique peut être réalisée par un processus en plusieurs étapes. Une méthode notable implique la conversion du cis-1,2-dihydrocatéchol énantiopure, obtenu par oxydation microbienne du chlorobenzène, en composé cible via une séquence de réaction en dix étapes . Ce processus comprend plusieurs étapes clés telles que l’oxydation, la réduction et les cycles de protection-déprotection pour obtenir la stéréochimie et les groupes fonctionnels souhaités.

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique sont moins documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour la mise à l’échelle. Ces optimisations peuvent inclure l’utilisation de catalyseurs plus efficaces, des conditions de réaction améliorées et des processus de purification simplifiés pour améliorer le rendement et réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle pour former des alcools.

Substitution : Les groupes fonctionnels de la molécule peuvent être substitués par d’autres groupes dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les conditions impliquent généralement des températures et un pH contrôlés pour garantir la voie de réaction et la formation du produit souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des dérivés d’alcool.

Applications de la recherche scientifique

L’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

KDN is structurally related to other sialic acids, such as N-acetylneuraminic acid (Neu5Ac). It is synthesized from phosphoenolpyruvate (PEP) and N-acetylmannosamine 6-phosphate (ManNAc-6-P) through enzymatic reactions catalyzed by Neu5Ac-9-P synthase. Studies have shown that mutations in this enzyme can affect KDN production, indicating its importance in metabolic pathways related to sialic acids .

Role in Microbial Pathogenesis

KDN has been identified as a critical component of the capsular polysaccharides (CPS) produced by certain bacterial strains, such as Serratia marcescens. These CPS contribute to the virulence of these bacteria by enhancing their ability to evade host immune responses. Research has demonstrated that KDN is the predominant sialic acid in the CPS of specific clinical isolates, suggesting its role in infection dynamics .

Table 1: KDN Presence in Bacterial Strains

| Bacterial Strain | Predominant Sialic Acid |

|---|---|

| Serratia marcescens | This compound |

| Escherichia coli | N-acetylneuraminic Acid |

| Neisseria meningitidis | This compound |

Implications in Cancer Research

KDN has been implicated in cancer biology, particularly ovarian cancer. Studies have reported elevated levels of free KDN in ovarian tumors and ascites fluid from cancer patients. This elevation suggests that KDN may serve as a biomarker for ovarian cancer diagnosis and progression . The presence of KDN in fetal tissues also raises questions about its role during development and potential implications for understanding tumorigenesis.

Therapeutic Potential

Given its involvement in microbial virulence and cancer biology, KDN presents potential therapeutic avenues:

- Vaccine Development : Targeting KDN-containing CPS may enhance vaccine efficacy against certain bacterial infections.

- Cancer Diagnostics : Monitoring KDN levels could lead to advances in non-invasive cancer diagnostics.

- Glycan-based Therapies : Exploring KDN's interactions with immune cells may lead to novel glycan-based therapies aimed at modulating immune responses.

Case Studies and Research Findings

Several studies have highlighted the significance of KDN:

- A study on Serratia marcescens demonstrated that mutations affecting KDN synthesis significantly reduced the virulence of bacterial strains in animal models, indicating its essential role in pathogenesis .

- Research identifying free KDN in human tissues has opened new avenues for understanding its biological functions and potential roles as a therapeutic target .

Mécanisme D'action

Le mécanisme par lequel l’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier aux récepteurs de surface cellulaire, influençant l’adhésion cellulaire et les voies de signalisation. Cette interaction peut moduler les réponses immunitaires et affecter le comportement des cellules cancéreuses, ce qui en fait une cible pour les interventions thérapeutiques .

Comparaison Avec Des Composés Similaires

L’acide 3-désoxy-D-glycéro-D-galacto-2-nonulosonique est unique parmi les acides sialiques en raison de sa structure désaminée. Les composés similaires comprennent :

Acide N-acétylneuraminique : L’acide sialique le plus courant, impliqué dans de nombreux processus biologiques.

Acide N-glycolylneuraminique : Une autre variante d’acide sialique avec un groupe hydroxyle remplaçant le groupe acétyle.

Acide 2-céto-3-désoxy-D-glycéro-D-galacto-nononique : Un composé structurellement similaire avec des groupes fonctionnels différents.

Activité Biologique

Keto-Deoxy-Nonulonic Acid (KDN), chemically known as 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid, is a sialic acid derivative that plays significant roles in various biological processes. This article explores the biological activity of KDN, focusing on its synthesis, occurrence in different organisms, and implications in host-pathogen interactions.

Synthesis and Occurrence

KDN is synthesized through enzymatic pathways involving specific synthases. The human Neu5Ac-9-P synthase is capable of catalyzing the formation of both KDN-9-P and Neu5Ac-9-P from phosphoenolpyruvate (PEP) and sugar substrates, such as N-acetylmannosamine 6-phosphate (ManNAc-6-P) . This enzymatic activity highlights the biochemical versatility of KDN in mammalian systems.

KDN has been detected in various biological contexts, including glycoproteins and glycolipids from rat tissues and human lung cancer cell lines. Advanced techniques such as high-performance liquid chromatography (HPLC) have confirmed the presence of KDN residues, indicating its relevance in mammalian biology . Moreover, KDN is predominantly found in certain strains of bacteria, particularly Serratia marcescens, where it contributes to the composition of capsular polysaccharides (CPS) .

Biological Functions

1. Role in Pathogenesis:

KDN's presence in bacterial capsules enhances virulence by providing a mechanism for evading host immune responses. For instance, strains of S. marcescens producing KDN exhibited increased resistance to phagocytosis by immune cells, facilitating bacterial survival during infections . The capsule's composition, including KDN, significantly influences the strain's ability to colonize organs such as the spleen and liver during bloodstream infections .

2. Interaction with Host Immune System:

KDN's structural similarity to other sialic acids allows it to mimic host glycoproteins, aiding bacteria in escaping immune detection. This mimicry can lead to reduced opsonization and phagocytosis by macrophages, which is critical for bacterial persistence in host tissues .

Research Findings

Recent studies have highlighted the importance of KDN in various experimental models:

- Capsule-dependent Virulence: In murine models of bacteremia, strains with KDN-rich capsules demonstrated significantly higher survival rates compared to acapsular mutants. This suggests that KDN plays a crucial role in enhancing bacterial fitness during systemic infections .

- Immunological Evasion: Disruption of genes responsible for KDN biosynthesis resulted in increased susceptibility to phagocytosis, indicating that KDN contributes to the protective effects of CPS against host immune mechanisms .

Case Studies

Propriétés

IUPAC Name |

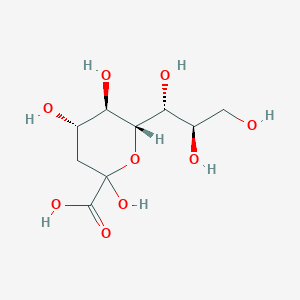

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of KDN?

A1: The molecular formula of KDN is C9H16O10, and its molecular weight is 268.22 g/mol.

Q2: What spectroscopic data is available for characterizing KDN?

A2: Researchers commonly utilize techniques like 1H-NMR, 13C-NMR, and circular dichroism (CD) spectral analysis to determine the structure and stereochemistry of KDN and its derivatives. [, , ]

Q3: Are there different methods to synthesize KDN?

A3: Yes, KDN can be synthesized through various methods:

- Base-catalyzed condensation: This approach efficiently yields KDN. []

- Condensation of oxalacetic acid with D-mannose: This method is followed by several steps to obtain the desired KDN derivative. []

- Horner-Wittig reactions: This pathway, utilizing specific starting materials, leads to the synthesis of KDN derivatives. []

- Desymmetrization by ring-closing metathesis: This method enables the introduction of oxygen functionality in a stereocontrolled manner. []

Q4: Can KDN be synthesized from a non-carbohydrate source?

A4: Yes, the first total synthesis of (+)-KDN was achieved using enantiopure cis-1,2-dihydrocatechol, a product obtained by microbial oxidation of chlorobenzene. [, ]

Q5: Where is KDN found in nature?

A5: KDN is found in a variety of organisms, including:

- Fish: Notably, the liver of the loach (Misgurnus fossilis) contains a sialidase enzyme (KDNase) that specifically cleaves KDN. [, ]

- Bacteria: Certain plant pathogenic Streptomyces species incorporate KDN into their cell wall polymers. [, ]

- Mammals: KDN has been detected in various rat organs and tissues, with notable age-related variations observed in the liver. [, ]

- Microalgae: The haptophyte Prymnesium parvum has been found to possess a KDN biosynthesis pathway. []

Q6: What are the biological roles of KDN?

A6: While research on KDN function is ongoing, some insights include:

- Cell wall component: In plant pathogenic Streptomyces, KDN-containing polymers may contribute to the attachment of these bacteria to host plant cells. []

- Potential role in mammals: Studies suggest that KDN biosynthesis might help regulate physiological mannose levels in mammals. Additionally, under specific conditions, KDN-containing glycans could elicit immune responses. []

Q7: What are some important derivatives and analogs of KDN?

A7: Several derivatives and analogs of KDN have been synthesized, including:

- Aryl-α-glycosides: These derivatives have been synthesized and characterized using NMR and CD spectral analysis. []

- Nucleoside analogues: Mono- and disaccharide nucleoside analogues have been synthesized using various reaction conditions, their stereochemistry investigated using NMR. [, ]

- α-N-Glycosides with nucleobases: These derivatives, synthesized using uracil, thymine, and other nucleobases, have been studied for their photocycloaddition properties. [, ]

- Phosphonic acid analogues: These synthetic analogs have shown moderate activity as potential sialidase inhibitors. []

- 4-acylamino-2,6-anhydro-2,3,4-trideoxy-D-glycero-D-galacto-non-2-enoic acids: These compounds, synthesized from KDN, have been structurally characterized using techniques like NMR and X-ray crystallography. [, ]

- Ganglioside GM4 and GM3 analogs: These synthetic analogs, containing KDN in place of N-acetylneuraminic acid, have been successfully produced. []

- Tetrazolyl derivatives: These have been explored as useful glycosyl donors for synthesizing O- and C-glycosides. []

Q8: How does the structure of KDN impact its activity?

A8: While specific structure-activity relationships require further investigation, some modifications have demonstrated effects:

- Gangliosides: Studies on chemically synthesized GM3 and GM4, containing KDN, showed that the length of the fatty acyl chain inversely correlates with immunosuppressive activity. Modifications like hydroxylation of the fatty acyl group can decrease immunosuppressive activity. []

- Sialidase inhibition: Replacing the carboxyl group of KDN with a phosphonic acid group resulted in moderate sialidase inhibitory activity. []

Q9: How is KDN typically analyzed and quantified?

A9: Several analytical methods are employed for KDN:

- High-performance liquid chromatography (HPLC): This technique, particularly with a strongly basic anion-exchange resin, is used to analyze and isolate KDN. []

- HPLC with pulsed amperometric detection (PAD): This method allows simultaneous analysis of KDN alongside other sialic acids like Neu5Ac and Neu5Gc. []

- Gas chromatography/mass spectrometry (GC/MS): This technique is valuable for characterizing KDN and other sialic acid-like monosaccharides. The method involves converting KDN to its acetylated lactone form prior to analysis. []

Q10: Does KDN have any specific applications?

A10: Research on KDN applications is ongoing, but some potential areas include:

- Glycoscience research: KDN and its derivatives are valuable tools for studying sialic acid biology and enzymology. [, ]

- Molecular probes: Synthetic KDN derivatives can be used to investigate the substrate specificity of enzymes like human α1,3-fucosyltransferases. []

- Potential therapeutic targets: While still under investigation, KDN-related pathways could be explored for potential therapeutic interventions, particularly in cases where KDN levels are elevated. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.